Cas no 91857-71-5 (1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl-)

4-Amino-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 4-position, a phenyl ring at the 5-position, and a carboxylic acid at the 3-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. The presence of both amino and carboxylic acid functional groups enhances its reactivity, enabling derivatization via amidation, esterification, or metal complexation. Its rigid aromatic framework contributes to stability, while the polar groups improve solubility in protic solvents. This compound is valued for its potential in designing biologically active molecules and as an intermediate in organic synthesis.
1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl- structure
91857-71-5 structure
Product Name:1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl-
CAS No:91857-71-5
MF:C10H9N3O2
MW:203.197361707687
CID:810262
PubChem ID:13303402
Update Time:2025-06-08

1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl-
    • 1H-Pyrazole-3-carboxylicacid,4-amino-5-phenyl-(9CI)
    • 4-amino-3-phenyl-1H-pyrazole-5-carboxylic acid
    • DTXSID20919483
    • 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-
    • SCHEMBL17966223
    • 4-Amino-5-phenyl-1H-pyrazole-3-carboxylicacid
    • 4-Amino-5-phenyl-3-pyrazolecarboxylic acid
    • 91857-71-5
    • 4-Amino-5-phenyl-1H-pyrazole-3-carboxylic acid
    • 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-
    • YFGGWSNAPLJFNA-UHFFFAOYSA-N
    • Inchi: 1S/C10H9N3O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,11H2,(H,12,13)(H,14,15)
    • InChI Key: YFGGWSNAPLJFNA-UHFFFAOYSA-N
    • SMILES: OC(C1=C(C(C2C=CC=CC=2)=NN1)N)=O

Computed Properties

  • Exact Mass: 203.069476538g/mol
  • Monoisotopic Mass: 203.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 92Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM529644-1g
4-Amino-5-phenyl-1H-pyrazole-3-carboxylic acid
91857-71-5 97%
1g
$1171 2022-03-01

1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl- Related Literature

Additional information on 1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl-

Introduction to 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- (CAS No. 91857-71-5) and Its Emerging Applications in Chemical Biology

The compound 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- (CAS No. 91857-71-5) represents a significant advancement in the field of heterocyclic chemistry, particularly within the pyrazole scaffold. Pyrazole derivatives have long been recognized for their diverse pharmacological properties, making them indispensable in drug discovery and development. The specific structural features of this compound, including the presence of both an amino group at the 4-position and a phenyl ring at the 5-position, endow it with unique chemical and biological properties that are highly valuable for medicinal chemistry applications.

Recent advancements in chemical biology have highlighted the importance of pyrazole-based compounds in modulating various biological pathways. The 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- scaffold serves as a versatile platform for designing molecules that can interact with biological targets with high specificity. This compound has garnered attention due to its potential as a precursor in synthesizing novel bioactive molecules. The carboxylic acid functionality at the 3-position allows for further derivatization, enabling chemists to tailor the compound’s properties for specific applications.

In the realm of drug discovery, the combination of an amino group and a phenyl ring in 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- (CAS No. 91857-71-5) provides multiple opportunities for hydrogen bonding and hydrophobic interactions with biological targets. These interactions are crucial for achieving high affinity and selectivity in drug design. The phenyl ring, in particular, can enhance binding affinity through π-stacking interactions, which are frequently observed in protein-ligand binding studies. Such features make this compound an attractive candidate for developing small-molecule inhibitors or activators of various enzymes and receptors.

One of the most compelling aspects of this compound is its potential application in targeting inflammatory pathways. Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, and modifications to the core scaffold can fine-tune their activity against specific inflammatory mediators. The amino group at the 4-position of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- (CAS No. 91857-71-5) can be exploited to develop molecules that inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX). These enzymes play a critical role in the production of pro-inflammatory cytokines and mediators.

Furthermore, the structural motif of this compound has shown promise in anticancer research. Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular processes such as DNA replication and cell cycle progression. The presence of both an amino group and a phenyl ring enhances the ability of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- (CAS No. 91857-71-5) to interact with biological targets involved in cancer cell proliferation and survival. Recent studies have demonstrated that derivatives of this scaffold can induce apoptosis in cancer cells while sparing normal cells, suggesting their potential as leads for novel anticancer therapies.

The synthetic accessibility of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-* is another factor contributing to its significance in medicinal chemistry. The compound can be synthesized through well-established methods involving condensation reactions between hydrazine derivatives and β-ketoesters or β-ketoamides. This ease of synthesis allows researchers to rapidly explore analogues of this compound, facilitating high-throughput screening campaigns to identify biologically active molecules.

In conclusion,1H-Pyrazole-*3-carboxylic acid, *4-amino-*5-*phenyl-* (CAS No.*91857-*71-*5*) represents a valuable building block for drug discovery efforts aimed at modulating inflammatory and oncogenic pathways.* Its unique structural features,* including* an *amino* group* at* position *4* and a *phenyl* ring* at position *5,* provide multiple opportunities for designing molecules with enhanced binding affinity and selectivity.* As research* continues* to uncover new applications* for pyrazole derivatives,* this compound is poised to play a pivotal role* in developing next-generation therapeutic agents.*

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